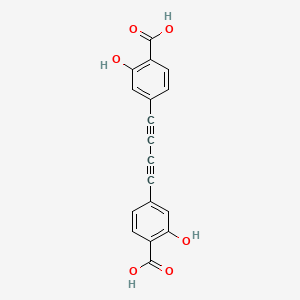
4,4'-(Buta-1,3-diyne-1,4-diyl)bis(2-hydroxybenzoic acid)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-(Buta-1,3-diyne-1,4-diyl)bis(2-hydroxybenzoic acid) is a chemical compound known for its unique structure and properties It consists of two hydroxybenzoic acid groups connected by a buta-1,3-diyne linker
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Buta-1,3-diyne-1,4-diyl)bis(2-hydroxybenzoic acid) typically involves the coupling of two hydroxybenzoic acid derivatives with a buta-1,3-diyne linker. One common method is the Hay coupling reaction, which uses copper(I) chloride and oxygen as catalysts to couple terminal alkynes . The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. The purity of the final product is ensured through various purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4,4’-(Buta-1,3-diyne-1,4-diyl)bis(2-hydroxybenzoic acid) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives.
Aplicaciones Científicas De Investigación
4,4’-(Buta-1,3-diyne-1,4-diyl)bis(2-hydroxybenzoic acid) has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Industry: Used in the production of advanced materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism by which 4,4’-(Buta-1,3-diyne-1,4-diyl)bis(2-hydroxybenzoic acid) exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes. The buta-1,3-diyne linker provides rigidity, which can enhance binding specificity and stability.
Comparación Con Compuestos Similares
Similar Compounds
4,4’-(Buta-1,3-diyne-1,4-diyl)dianiline: Similar structure but with amino groups instead of hydroxybenzoic acid groups.
4,4’-(1,3-Butadiyne-1,4-diyl)bis(benzenamine): Another related compound with different functional groups.
Uniqueness
4,4’-(Buta-1,3-diyne-1,4-diyl)bis(2-hydroxybenzoic acid) is unique due to its combination of hydroxybenzoic acid groups and a buta-1,3-diyne linker. This structure imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C18H10O6 |
|---|---|
Peso molecular |
322.3 g/mol |
Nombre IUPAC |
4-[4-(4-carboxy-3-hydroxyphenyl)buta-1,3-diynyl]-2-hydroxybenzoic acid |
InChI |
InChI=1S/C18H10O6/c19-15-9-11(5-7-13(15)17(21)22)3-1-2-4-12-6-8-14(18(23)24)16(20)10-12/h5-10,19-20H,(H,21,22)(H,23,24) |
Clave InChI |
BOXQAOAEOQDODB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C#CC#CC2=CC(=C(C=C2)C(=O)O)O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Acetphenone 4-[1-adamantyl]-3-thiosemicarbazone](/img/structure/B13773950.png)
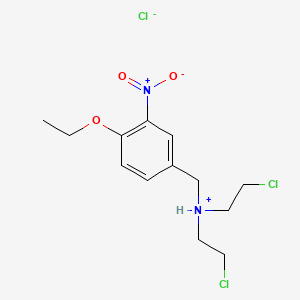
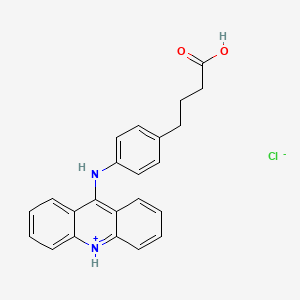
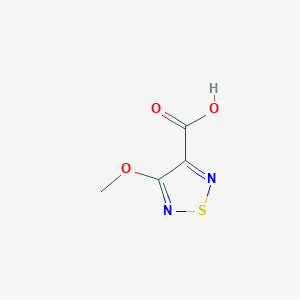
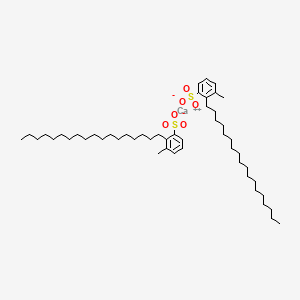
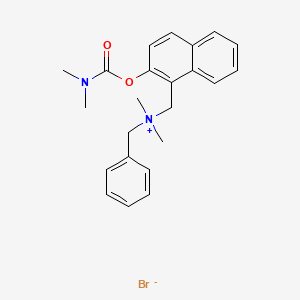
![Phosphonic acid, [iminobis(2,1-ethanediyliminomethylene)]bis-, N,N-bis(phosphonomethyl) deriv., sodium salt](/img/structure/B13773976.png)
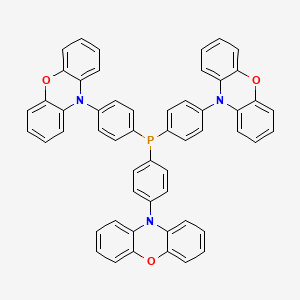
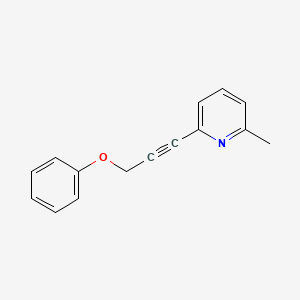
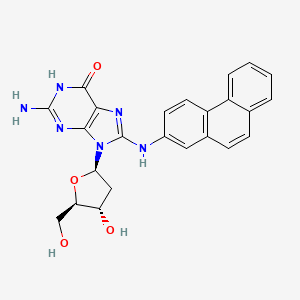
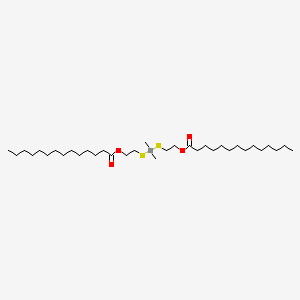
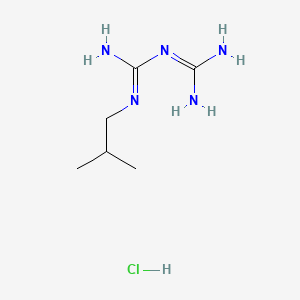
![2-Naphthalenesulfonic acid, 6-amino-5-[[4-[(2-bromo-1-oxo-2-propenyl)amino]-2-sulfophenyl]azo]-4-hydroxy-, disodium salt](/img/structure/B13774001.png)
